4-bromo-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide typically involves the amidation reaction. The process begins with the preparation of the sulfonyl chloride derivative, which is then reacted with the appropriate amine to form the sulfonamide. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less frequently applied.
Major Products Formed
Substitution: Products with different halogen atoms or other substituents replacing the bromine atom.
Reduction: The primary amine derivative of the compound.
Oxidation: Various oxidized forms, depending on the reaction conditions.
Scientific Research Applications
4-bromo-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anticancer properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with different substitution patterns.
4-bromo-3-fluorobenzonitrile: Contains a nitrile group instead of a sulfonamide group.
Biphenyl, 4-bromo-4’-fluoro-: A biphenyl derivative with similar halogen substitutions
Uniqueness
4-bromo-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the nitro and sulfonamide groups, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H8BrFN2O4S |
---|---|
Molecular Weight |
375.17 g/mol |
IUPAC Name |
4-bromo-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8BrFN2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-9-3-6-11(14)12(7-9)16(17)18/h1-7,15H |
InChI Key |
KDRIIFAEERQJTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.